Cas no 52648-78-9 (Cyclohexanone, 2-(4-nitrophenyl)-)
Cyclohexanone, 2-(4-nitrophenyl)- Chemical and Physical Properties
Names and Identifiers
-
- Cyclohexanone, 2-(4-nitrophenyl)-
- 2-(4-nitrophenyl)cyclohexan-1-one
- 52648-78-9
- 2-(4-Nitrophenyl)cyclohexanone
- DTXSID30499307
-
- Inchi: 1S/C12H13NO3/c14-12-4-2-1-3-11(12)9-5-7-10(8-6-9)13(15)16/h5-8,11H,1-4H2
- InChI Key: FUKJIPWYXHNEPY-UHFFFAOYSA-N
- SMILES: O=C1CCCCC1C1C=CC(=CC=1)[N+](=O)[O-]
Computed Properties
- Exact Mass: 219.08959
- Monoisotopic Mass: 219.08954328g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 277
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 62.9Ų
Experimental Properties
- PSA: 60.21
Cyclohexanone, 2-(4-nitrophenyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR340125-100mg |
2-(4-Nitrophenyl)cyclohexan-1-one |
52648-78-9 | 100mg |
£430.00 | 2023-09-02 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1581996-100mg |
2-(4-Nitrophenyl)cyclohexan-1-one |
52648-78-9 | 98% | 100mg |
¥7202.00 | 2024-05-10 |
Cyclohexanone, 2-(4-nitrophenyl)- Related Literature
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
Additional information on Cyclohexanone, 2-(4-nitrophenyl)-
Cyclohexanone, 2-(4-nitrophenyl)- (CAS No. 52648-78-9): A Comprehensive Overview
Cyclohexanone, 2-(4-nitrophenyl)-, identified by its Chemical Abstracts Service (CAS) number 52648-78-9, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a cyclohexanone core substituted with a 4-nitrophenyl group, has garnered attention due to its versatile applications and potential in synthetic chemistry.
The structure of Cyclohexanone, 2-(4-nitrophenyl)- consists of a six-membered cyclohexane ring with a ketone functional group at the 2-position and a nitro-substituted phenyl ring at the 4-position. This unique arrangement imparts distinct chemical properties that make it valuable in various chemical transformations and synthetic pathways.
In recent years, Cyclohexanone, 2-(4-nitrophenyl)- has been explored for its role in the synthesis of complex organic molecules. Its reactivity allows for the introduction of additional functional groups, making it a valuable intermediate in the production of pharmaceuticals and agrochemicals. The nitro group, in particular, is known for its ability to participate in nucleophilic aromatic substitution reactions, which is a key mechanism in many synthetic protocols.
One of the most compelling aspects of Cyclohexanone, 2-(4-nitrophenyl)- is its utility in medicinal chemistry. Researchers have leveraged its structural framework to develop novel compounds with potential therapeutic applications. For instance, derivatives of this molecule have been investigated for their anti-inflammatory and analgesic properties. The presence of both the cyclohexanone and nitrophenyl moieties provides a scaffold that can be modified to target specific biological pathways.
The synthesis of Cyclohexanone, 2-(4-nitrophenyl)- typically involves the reaction of cyclohexanone with 4-nitrobenzaldehyde or related precursors under controlled conditions. Advanced synthetic techniques, such as catalytic hydrogenation or palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity. These methods highlight the compound's importance in modern synthetic organic chemistry.
Recent studies have also explored the spectroscopic and computational properties of Cyclohexanone, 2-(4-nitrophenyl)-. High-resolution nuclear magnetic resonance (NMR) spectroscopy has been used to elucidate its molecular structure, while density functional theory (DFT) calculations have provided insights into its electronic properties. These studies not only enhance our understanding of the compound but also pave the way for more efficient synthetic strategies.
The pharmaceutical industry has shown particular interest in derivatives of Cyclohexanone, 2-(4-nitrophenyl)- due to their potential as drug candidates. Researchers are investigating how modifications to the nitro group or the cyclohexanone ring can influence biological activity. For example, reduction of the nitro group to an amine can alter the pharmacokinetic profile of the compound, making it more suitable for certain therapeutic applications.
In addition to its pharmaceutical applications, Cyclohexanone, 2-(4-nitrophenyl)- has found utility in materials science. Its ability to undergo various chemical transformations makes it a valuable building block for polymers and specialty chemicals. The development of new materials with tailored properties often relies on such versatile intermediates.
The environmental impact of synthesizing and using Cyclohexanone, 2-(4-nitrophenyl)- is also a consideration in modern research. Efforts are being made to develop greener synthetic routes that minimize waste and reduce energy consumption. Catalytic processes and solvent-free reactions are being explored as alternatives to traditional methods.
In conclusion, Cyclohexanone, 2-(4-nitrophenyl)- (CAS No. 52648-78-9) is a multifaceted compound with significant applications in pharmaceuticals, materials science, and organic synthesis. Its unique structure and reactivity make it a valuable tool for researchers seeking to develop new drugs and advanced materials. As our understanding of its properties continues to grow, so too will its importance in scientific innovation.
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